molecular formula C27H26N2O4 B2796295 N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2,2-diphenylacetamide CAS No. 851403-41-3

N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2,2-diphenylacetamide

Cat. No.: B2796295
CAS No.: 851403-41-3
M. Wt: 442.515
InChI Key: WTIOLXMTXLPQEJ-UHFFFAOYSA-N
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Description

N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2,2-diphenylacetamide is a synthetic organic compound designed for advanced chemical and pharmacological research. This molecule features a complex structure incorporating a 1H-quinolin-2-one core, which is a privileged scaffold in medicinal chemistry frequently explored in drug discovery efforts . The quinoline moiety is substituted with methoxy groups at the 5 and 8 positions and is further functionalized with an ethyl linker to a diphenylacetamide group. This specific architecture suggests potential as a key intermediate or target molecule in developing novel therapeutic agents. Researchers can leverage this compound as a building block for constructing more complex chemical libraries or probe its intrinsic biological activity. Its structural features are characteristic of compounds investigated for a range of biological activities, similar to other quinoline and tetrahydroquinazoline derivatives that have been studied for various disorders . The presence of the dimethoxyquinoline and diphenylacetamide groups makes it a compound of significant interest for structure-activity relationship (SAR) studies. This product is intended for research purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

CAS No.

851403-41-3

Molecular Formula

C27H26N2O4

Molecular Weight

442.515

IUPAC Name

N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2,2-diphenylacetamide

InChI

InChI=1S/C27H26N2O4/c1-32-22-13-14-23(33-2)25-21(22)17-20(26(30)29-25)15-16-28-27(31)24(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-14,17,24H,15-16H2,1-2H3,(H,28,31)(H,29,30)

InChI Key

WTIOLXMTXLPQEJ-UHFFFAOYSA-N

SMILES

COC1=C2C=C(C(=O)NC2=C(C=C1)OC)CCNC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2,2-diphenylacetamide typically involves multi-step organic reactions. One common approach is the condensation of 5,8-dimethoxy-2-oxo-1H-quinoline-3-carbaldehyde with 2,2-diphenylacetamide under acidic or basic conditions. The reaction may require catalysts such as Lewis acids or bases to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2,2-diphenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline core to dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under various conditions.

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and substituted quinoline compounds with diverse functional groups.

Scientific Research Applications

N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2,2-diphenylacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.

Mechanism of Action

The mechanism of action of N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2,2-diphenylacetamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Table 1: Comparative Overview of Key Compounds

Compound Name (Identifier) Core Structure Substituents/Modifications Synthesis Method Yield Key Notes
Target Compound Quinolin-3-yl ethyl 5,8-dimethoxy, 2-oxo Not explicitly described N/A Potential for diverse bioactivity
N-(6-Trifluoromethylbenzothiazole-2-yl)-2,2-diphenylacetamide (Compound 15) Benzothiazole 6-CF₃ Microwave irradiation (110°C, 20 min) 42% High lipophilicity due to CF₃ group
N-(Benzothiazole-2-yl)-2-(2,2-diphenylacetamide)acetamide (Compound 37) Benzothiazole None (direct acetamide linkage) Room-temperature coupling (24 h, PyBOP) Not reported Excluded from patent claims
N-(3-((Dimethylamino)methyl)-4-hydroxyphenyl)-2,2-diphenylacetamide (Compound 3.47) Phenyl 4-hydroxy, dimethylaminomethyl Heating (120°C, 16 h, Mannich reaction) 23% Studied for organophosphorus antidote activity
2,2-Diphenylacetamide (Parent compound) Diphenylacetamide None (baseline structure) Crystallized from acetone:methanol N/A Used in antimycobacterial agents, loperamide

Key Structural Differences and Implications

Core Backbone: The target compound features a quinoline scaffold, which is distinct from the benzothiazole (Compounds 15, 37) or phenyl (Compound 3.47) cores of analogs. Quinoline derivatives are known for intercalation with DNA or interaction with heme-containing enzymes (e.g., antimalarials) . Benzothiazole-containing compounds (e.g., Compound 15) are often associated with anticancer and antimicrobial activities due to their planar aromatic systems .

Hydroxyl and dimethylaminomethyl substituents in Compound 3.47 suggest enhanced hydrogen-bonding capacity, critical for interactions with acetylcholinesterase in organophosphorus intoxication .

Synthetic Efficiency: Microwave-assisted synthesis (Compound 15) offers faster reaction times but moderate yields (42%), whereas traditional heating (Compound 3.47) results in lower yields (23%) due to multi-step purification .

Pharmacological and Physicochemical Considerations

  • Crystal Packing and Stability: The parent 2,2-diphenylacetamide exhibits a dihedral angle of ~85° between benzene rings, creating a non-planar conformation that influences crystal packing and solubility . Substituents in analogs (e.g., CF₃, methoxy) may alter these angles, affecting bioavailability.
  • Excluded Compounds : Patent EP3348550A1 excludes benzothiazole derivatives with sulfonamide or nitro groups (e.g., N-(6-nitrobenzothiazole-2-yl)-3-phenylpropanamide), likely due to prior art or undesirable toxicity .

Biological Activity

N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2,2-diphenylacetamide is a synthetic organic compound belonging to the class of quinoline derivatives. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C24H23N3O5C_{24}H_{23}N_{3}O_{5} with a molecular weight of approximately 433.5 g/mol. The structure features a quinoline moiety that is crucial for its biological interactions.

Anticancer Properties

Recent studies have indicated that quinoline derivatives, including this compound, exhibit significant anticancer properties. The mechanism of action primarily involves:

  • DNA Intercalation : The compound can intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : It inhibits key enzymes involved in cell proliferation and survival pathways.

A study demonstrated that compounds with similar structures showed cytotoxic effects against various cancer cell lines by inducing apoptosis and blocking cell cycle progression in the G2/M phase .

Antimicrobial Activity

Quinoline derivatives have also been noted for their antimicrobial properties. In vitro studies suggest that this compound can inhibit the growth of several pathogenic bacteria and fungi. The presence of methoxy groups enhances its lipophilicity, facilitating better membrane penetration and interaction with microbial targets .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Quinoline Core : The initial step involves synthesizing the quinoline structure through cyclization reactions.
  • Substitution Reactions : Subsequent reactions introduce the diphenylacetamide group via acylation methods.

This synthetic route is crucial for optimizing yield and purity for biological testing.

Study 1: Anticancer Activity in Colorectal Cancer

A recent investigation evaluated the effects of quinoline derivatives on colorectal cancer cells (HCT116 and Caco-2). The results revealed that these compounds could significantly inhibit cell proliferation and induce apoptosis through the PI3K/AKT/mTOR signaling pathway . This suggests that this compound may have similar therapeutic potential.

Study 2: Antimicrobial Efficacy

Another study assessed various quinoline derivatives for their antimicrobial activity against common pathogens. The findings indicated that compounds with methoxy substitutions exhibited enhanced antibacterial effects compared to their unsubstituted counterparts . This reinforces the potential application of this compound in treating infections.

Research Findings Summary Table

Activity Mechanism Target Pathway/Organism Reference
AnticancerDNA intercalation; enzyme inhibitionColorectal cancer cells
AntimicrobialDisruption of microbial membranesBacterial and fungal pathogens

Q & A

Basic: What are the optimal synthetic routes for N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2,2-diphenylacetamide?

Methodological Answer:
The synthesis typically involves multi-step organic reactions:

Quinoline Core Formation : Start with the synthesis of 5,8-dimethoxy-2-oxo-1H-quinoline via cyclization of substituted anilines with β-ketoesters under acidic conditions .

Ethylenediamine Linker Introduction : React the quinoline derivative with ethylenediamine using nucleophilic substitution, often facilitated by NaBH₄ reduction to stabilize intermediates .

Acylation with Diphenylacetyl Chloride : Couple the intermediate with 2,2-diphenylacetyl chloride in anhydrous DMF, using K₂CO₃ as a base to promote amide bond formation .
Critical Parameters : Optimize reaction temperatures (60–80°C for acylation) and solvent polarity to minimize byproducts. Purify via column chromatography (silica gel, hexane/EtOAc gradient) .

Basic: How is the compound characterized structurally?

Methodological Answer:

  • X-ray Crystallography : Use SHELX software for refinement. The quinoline core and amide linkage exhibit planar geometry, confirmed by dihedral angles (e.g., 84.6° between aromatic rings in diphenylacetamide derivatives) .
  • NMR Analysis : ¹H NMR reveals methoxy protons (~δ 3.8–4.0 ppm), quinoline NH (δ 10.2 ppm), and amide NH (δ 8.5 ppm). ¹³C NMR confirms carbonyl carbons (C=O at ~170 ppm) .
  • Mass Spectrometry : ESI-MS provides molecular ion peaks (e.g., [M+H]⁺ at m/z 485) and fragmentation patterns matching the ethylenediamine linker .

Advanced: How can researchers resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

  • Comparative Assays : Replicate experiments under standardized conditions (e.g., fixed cell lines, IC₅₀ protocols) to isolate variables like solvent effects (DMSO vs. saline) .
  • Structural Validation : Confirm compound purity (>95% via HPLC) and stereochemistry (CD spectroscopy) to rule out batch-specific impurities .
  • Meta-Analysis : Cross-reference SAR studies of analogous quinoline-acetamide hybrids to identify conserved pharmacophores vs. variable substituents .

Advanced: What computational methods predict structure-activity relationships (SAR) for derivatives?

Methodological Answer:

  • DFT Calculations : Analyze electron density maps (e.g., HOMO-LUMO gaps) to assess reactivity of the quinoline 2-oxo group and methoxy substituents .
  • Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., COX-2 or kinase enzymes). Focus on hydrogen bonding with the amide carbonyl and π-π stacking of diphenyl groups .
  • QSAR Models : Train regression models using descriptors like logP, polar surface area, and dipole moments from PubChem data to predict bioavailability .

Advanced: What challenges arise in crystallographic analysis of this compound?

Methodological Answer:

  • Crystal Growth : Slow evaporation of acetone/methanol (1:1) yields X-quality crystals. Avoid DMSO due to high boiling point .
  • Disorder in Flexible Groups : The ethylenediamine linker may exhibit positional disorder; refine using SHELXL’s PART and SUMP instructions .
  • Hydrogen Bonding Networks : Identify R₂²(8) motifs via PLATON to map NH···O interactions stabilizing the lattice .

Basic: What solvents and catalysts are optimal for its synthesis?

Methodological Answer:

  • Solvents : Anhydrous DMF for acylation (enhances nucleophilicity), THF for cyclization (inert polarity) .
  • Catalysts : K₂CO₃ for deprotonation during amide coupling; Pd/C (10%) for hydrogenation of nitro intermediates .
    Avoid : Protic solvents (e.g., MeOH) during acylation to prevent hydrolysis .

Advanced: How to design derivatives for improved biological activity?

Methodological Answer:

  • Substituent Modulation : Replace 5,8-methoxy groups with electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability .
  • Linker Optimization : Substitute ethylenediamine with rigid spacers (e.g., piperazine) to reduce conformational entropy .
  • Prodrug Strategies : Introduce ester moieties at the amide nitrogen to improve membrane permeability .

Advanced: What in vitro models assess its biological activity?

Methodological Answer:

  • Anticancer : MTT assays on HeLa or MCF-7 cells, with IC₅₀ values benchmarked against doxorubicin .
  • Anti-Inflammatory : ELISA-based COX-2 inhibition assays using RAW 264.7 macrophages .
  • Antimicrobial : Broth microdilution (CLSI guidelines) against S. aureus (ATCC 25923) .

Basic: Which analytical techniques ensure purity and stability?

Methodological Answer:

  • HPLC : Use C18 columns (MeCN/H₂O + 0.1% TFA) to detect impurities (<2% area). Retention time ~12.3 min .
  • TGA/DSC : Monitor decomposition points (>200°C) and glass transitions to assess crystallinity .
  • Stability Studies : Accelerated degradation (40°C/75% RH for 6 months) with LC-MS tracking .

Advanced: How to conduct mechanistic studies on enzyme inhibition?

Methodological Answer:

  • Kinetic Assays : Use Lineweaver-Burk plots to determine inhibition type (competitive vs. non-competitive) against target enzymes (e.g., topoisomerase II) .
  • Fluorescence Quenching : Monitor tryptophan residues in enzymes (λₑₓ 280 nm) to quantify binding constants (Kd) .
  • SPR Biosensing : Immobilize enzymes on CM5 chips to measure real-time binding kinetics (ka/kd) .

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